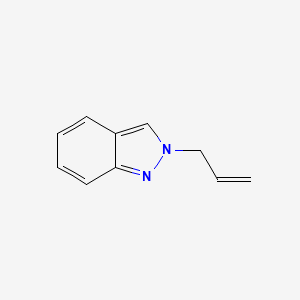

2-allyl-2H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N2 |

|---|---|

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

2-prop-2-enylindazole |

InChI |

InChI=1S/C10H10N2/c1-2-7-12-8-9-5-3-4-6-10(9)11-12/h2-6,8H,1,7H2 |

InChI-Schlüssel |

BSVASBJAQXNZGO-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN1C=C2C=CC=CC2=N1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Allyl 2h Indazole and Its Derivatives

Direct Synthetic Routes to 2-Allyl-2H-Indazole

Direct synthetic routes involve the introduction of an allyl group onto a pre-existing 2H-indazole scaffold. These methods are often favored for their step-economy and the ready availability of the indazole starting materials.

Allylation of Pre-formed 2H-Indazoles

The allylation of 2H-indazoles can be achieved through several strategies, primarily involving regioselective alkylation with allylic electrophiles or transition metal-catalyzed C-H functionalization.

The direct alkylation of indazoles with allylic electrophiles often presents a challenge in controlling the regioselectivity between the N1 and N2 positions of the indazole ring. However, specific conditions have been developed to favor the formation of the this compound isomer. A notable method involves the use of a gallium/aluminum bimetallic system or aluminum alone to mediate the direct and regioselective alkylation of indazoles with allyl bromides. researchgate.netrsc.orgnih.gov This approach has proven effective for the high-yielding synthesis of 2-allyl-2H-indazoles. researchgate.netrsc.orgnih.gov

The choice of the base and solvent system is crucial in directing the alkylation to the N2 position. For instance, the use of milder bases can favor the kinetic N2-alkylation product over the thermodynamically more stable N1-isomer.

Table 1: Regioselective N2-Allylation of Indazole

| Indazole Substrate | Allylic Electrophile | Catalyst/Mediator | Solvent | Yield of this compound | Reference |

|---|---|---|---|---|---|

| Indazole | Allyl Bromide | Ga/Al | Not Specified | High | researchgate.netrsc.org |

| Indazole | Allyl Bromide | Al | Not Specified | High | researchgate.netnih.gov |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. While a direct example of Rhodium(III)-catalyzed C7-allylation of a pre-formed this compound is not extensively reported, the methodology has been successfully applied to closely related indole (B1671886) systems, suggesting its potential applicability to indazoles. For instance, Rh(III)-catalyzed C7-alkenylation of N-pivaloylindoles has been achieved with high regioselectivity. researchgate.net Furthermore, a Rh(III)/Cu(II)-catalyzed direct C7-alkenylation of 2-acetate (B119210) substituted indoles has been demonstrated. rsc.org These methods often rely on a directing group to achieve site-selectivity at the C7 position.

Palladium catalysis has also been explored for the C-H functionalization of indazoles. Notably, a palladium-catalyzed oxidative C7-alkenylation of 3-substituted (1H)-indazoles has been developed, showcasing the feasibility of direct functionalization of the benzene (B151609) ring portion of the indazole core. acs.org Such strategies could potentially be adapted for the C7-allylation of 2H-indazoles.

Table 2: Analogous Transition Metal-Catalyzed C-H Functionalization

| Heterocycle | Functionalization | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| N-Pivaloylindole | C7-Alkenylation | Rh(III) | High regioselectivity | researchgate.net |

| 2-Acetate substituted indole | C7-Alkenylation | Rh(III)/Cu(II) | Demonstrates C7 functionalization | rsc.org |

| 3-Substituted (1H)-indazole | C7-Alkenylation | Pd(OAc)₂/Ag₂CO₃ | Direct oxidative alkenylation | acs.org |

De Novo Synthesis of the this compound Ring System

De novo synthesis involves the construction of the this compound ring from acyclic or different heterocyclic precursors. These methods offer the advantage of introducing substituents at various positions of the indazole core during the ring-forming process.

One approach to synthesize derivatives of this compound is through the cyclization of appropriately substituted allylic precursors. For example, 2-alkenyl-2H-indazoles can be synthesized from 2-(2-carbonylmethyl)-2H-indazoles. The latter are prepared via the aforementioned regioselective alkylation of indazole with α-bromocarbonyl compounds. Subsequent chemical transformations of the carbonyl group can lead to the formation of an alkenyl group, effectively constructing a substituted this compound derivative.

A highly efficient and regioselective method for the synthesis of the 2H-indazole core involves the [3+2] dipolar cycloaddition of arynes with sydnones. acs.orgresearchgate.netrsc.org This reaction proceeds under mild conditions and provides excellent yields of 2-substituted-2H-indazoles without contamination from the 1H-isomer. acs.orgresearchgate.net The reaction is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition with the extrusion of carbon dioxide to afford the aromatic 2H-indazole. By using a sydnone (B8496669) precursor bearing an allyl group, this methodology could be directly applied to the synthesis of 2-allyl-2H-indazoles.

The versatility of this method allows for the preparation of a diverse library of 2H-indazoles by varying the substituents on both the aryne and sydnone precursors. acs.orgresearchgate.net

Table 3: [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis

| Aryne Precursor | Sydnone | Reaction Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| 2-(Trimethylsilyl)aryl triflates | Various substituted sydnones | TBAF, MeCN, rt | Good to excellent | Mild conditions, high regioselectivity | acs.orgresearchgate.net |

General Strategies Applicable to 2H-Indazole Scaffold Construction

The synthesis of the 2H-indazole core is a pivotal step in accessing this compound. Various strategies have been developed, ranging from classical ring-closure reactions to more contemporary green chemistry approaches.

Traditional Ring-Closure Reactions

A one-pot synthesis of 2-substituted 2H-indazoles, including N-allyl derivatives, can be achieved through the condensation of ortho-nitrobenzaldehydes with primary amines, such as allylamine, followed by a reductive cyclization. This method provides an operationally simple and efficient route to the target compounds. The initial condensation reaction forms an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization to afford the 2H-indazole ring system. organic-chemistry.org

A study by Genung et al. demonstrated the feasibility of this one-pot approach. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the aldehyde and the amine, making it a versatile method for the synthesis of a diverse range of 2-substituted 2H-indazoles.

Table 1: One-Pot Synthesis of 2-Substituted 2H-Indazoles via Condensation and Reductive Cyclization. organic-chemistry.org

| Entry | o-Nitrobenzaldehyde | Amine | Product | Yield (%) |

| 1 | 2-Nitrobenzaldehyde | Allylamine | This compound | 75 |

| 2 | 2-Nitrobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 85 |

| 3 | 4-Chloro-2-nitrobenzaldehyde | Allylamine | 2-Allyl-6-chloro-2H-indazole | 70 |

| 4 | 5-Methoxy-2-nitrobenzaldehyde | Benzylamine | 2-Benzyl-5-methoxy-2H-indazole | 80 |

The Cadogan reaction is a classical method for the synthesis of various nitrogen-containing heterocycles, including 2H-indazoles. nih.govnih.gov This reaction typically involves the deoxygenative cyclization of o-nitroaromatics using trivalent phosphorus reagents, such as triethyl phosphite. The reaction is believed to proceed through a nitrene intermediate. nih.gov Traditionally, the Cadogan reaction requires high temperatures (often >150 °C) and an excess of the phosphorus reagent. nih.govnih.gov

However, recent advancements have led to milder reaction conditions. For instance, Genung and co-workers have reported the reaction to proceed at 80 °C. nih.gov Furthermore, the development of catalytic versions of the Cadogan reaction, which utilize a P(III)/P(V) redox cycling strategy, has made the process more efficient and sustainable. nih.gov This methodology can be applied to the synthesis of 2-alkyl-2H-indazoles by starting with the appropriate o-nitrobenzylidene amine. nih.gov

Table 2: Synthesis of 2-Phenyl-2H-indazole Derivatives via Cadogan Reaction. nih.gov

| Entry | Starting Imine | Product | Reaction Time (h) | Yield (%) |

| 1 | N-(2-nitrobenzylidene)aniline | 2-Phenyl-2H-indazole | 2 | 85 |

| 2 | 4-Methyl-N-(2-nitrobenzylidene)aniline | 2-(p-Tolyl)-2H-indazole | 1.5 | 90 |

| 3 | 4-Methoxy-N-(2-nitrobenzylidene)aniline | 2-(4-Methoxyphenyl)-2H-indazole | 1 | 92 |

| 4 | 4-Chloro-N-(2-nitrobenzylidene)aniline | 2-(4-Chlorophenyl)-2H-indazole | 2.5 | 80 |

Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a direct route to 3-alkenyl-2H-indazoles. nih.govresearchgate.net This method is advantageous as it often proceeds under milder conditions and with catalytic amounts of the metal. The reaction involves the formation of a C–N bond followed by a subsequent 1,2-hydride shift to yield the final product. nih.gov This approach allows for the synthesis of a new family of 2H-indazoles that are not readily accessible by other methods. nih.gov

The scope of this reaction is broad, tolerating various substituents on the aromatic rings of the 2-alkynylazobenzene starting material. This methodology offers a significant improvement over previous methods that required harsh conditions or stoichiometric reagents. nih.gov

Table 3: Copper-Catalyzed Synthesis of 3-Alkenyl-2H-indazoles. nih.gov

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Phenyl-2-(phenylethynyl)diazene | Cu(I) salt | Toluene | 110 | 85 |

| 2 | 1-(4-Chlorophenyl)-2-(phenylethynyl)diazene | Cu(I) salt | Toluene | 110 | 78 |

| 3 | 1-Phenyl-2-((4-methoxyphenyl)ethynyl)diazene | Cu(I) salt | Toluene | 110 | 82 |

| 4 | 1-(4-Methylphenyl)-2-(phenylethynyl)diazene | Cu(I) salt | Toluene | 110 | 88 |

Green Chemistry and Sustainable Synthetic Pathways

In recent years, visible light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis and functionalization of heterocyclic compounds, including 2H-indazoles. nih.govfrontiersin.orgnih.gov These methods often proceed under mild reaction conditions, at room temperature, and utilize light as a renewable energy source. nih.govfrontiersin.org

One approach involves the heterodifunctionalization of alkynylazobenzenes, which can be promoted by visible light in the absence of any transition metal or photocatalyst. nih.gov This reaction allows for the formation of two new C-heteroatom bonds with excellent regioselectivity and atom economy. nih.gov Another strategy involves the direct C-H functionalization of the 2H-indazole scaffold. For example, the C3-carbamoylation of 2-aryl-2H-indazoles can be achieved via a visible light-induced oxidative decarboxylation coupling. frontiersin.org Furthermore, a photocatalyst-free, visible-light-driven synthesis of functionalized 3-acyl-2H-indazoles has been developed through a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids. nih.gov

Table 4: Visible Light-Mediated Synthesis of 2H-Indazole Derivatives.

| Entry | Reaction Type | Starting Materials | Product | Conditions | Yield (%) | Reference |

| 1 | Heterodifunctionalization | Alkynylazobenzene, Methanol | 3-(Alkoxy)-2-aryl-2H-indazole | Blue LED, rt | 95 | nih.gov |

| 2 | C3-Carbamoylation | 2-Aryl-2H-indazole, Oxamic acid | 2-Aryl-2H-indazole-3-carboxamide | 4CzIPN, Blue LED, rt | up to 94 | frontiersin.org |

| 3 | C3-Acylation | 2-Phenyl-2H-indazole, α-Keto acid | 3-Acyl-2-phenyl-2H-indazole | 420-425 nm light, rt | up to 85 | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering benefits such as reduced reaction times, increased yields, and enhanced reaction selectivity. rasayanjournal.co.innih.gov The application of microwave irradiation in the synthesis of indazole derivatives has demonstrated considerable advantages over conventional heating methods. jchr.orgjchr.org This approach relies on dielectric heating, where polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating that can significantly increase reaction rates. jchr.org

The functionalization of indazoles, including N-alkylation to form compounds like this compound, can be efficiently achieved under microwave conditions. rasayanjournal.co.in For instance, the copper-catalyzed cross-coupling of 1H-indazole with bromoalkynes has been successfully performed using microwave irradiation, suggesting a viable pathway for introducing various substituents onto the indazole core. rasayanjournal.co.in While direct examples for this compound are specific, the principles are broadly applicable. Researchers have optimized palladium-catalyzed intramolecular oxidative coupling reactions for indole synthesis by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity in significantly shorter times compared to conventional heating. mdpi.com

Detailed research findings from studies on related heterocyclic systems highlight the potential of this methodology. For example, in the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating at 120°C reduced the reaction time to just one hour, achieving a 90% yield, whereas conventional heating required 16 hours to obtain a 73% yield. mdpi.com This demonstrates the efficiency of microwave-assisted synthesis in producing complex heterocyclic structures. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis

| Reactant | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Enamine 15 | Microwave | 120 | 1 h | 90 | mdpi.com |

| Enamine 15 | Conventional | 120 | 16 h | 73 | mdpi.com |

| Enamine 16 | Microwave | 120 | 1.5 h | 85 | mdpi.com |

| Enamine 16 | Conventional | 120 | 18 h | 69 | mdpi.com |

This table is illustrative of the advantages of microwave synthesis for related heterocyclic compounds, as specific data for this compound was not available.

Metal-Free and Organocatalytic Approaches

Growing environmental concerns and the need to remove toxic metal residues from pharmaceutical compounds have spurred the development of metal-free and organocatalytic synthetic methods. For the synthesis of 2H-indazole skeletons, significant progress has been made using photochemistry or thermochemistry under metal-free conditions. nih.govorganic-chemistry.orgbohrium.com

One notable approach involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids. organic-chemistry.orgbohrium.com Under visible-light irradiation at room temperature, this reaction affords 3-functionalized 2H-indazoles without the need for an external photocatalyst, proceeding via an electron donor-acceptor complex. nih.govorganic-chemistry.org Alternatively, a thermal method involves the intramolecular oxidation and cyclization of 2-(ethynyl)aryltriazenes in the presence of arylsulfinic acid at 50°C in the air to produce 2H-indazole-3-carbaldehydes. organic-chemistry.orgbohrium.com These methods are valued for their mild conditions and avoidance of transition-metal catalysts. organic-chemistry.orgresearchgate.net

The versatility of these metal-free approaches is demonstrated by their tolerance to a wide range of functional groups, allowing for the synthesis of diverse 2H-indazole derivatives. organic-chemistry.org Furthermore, photocatalytic methods have been developed for the direct C3-alkylation of 2-aryl-2H-indazoles using an inexpensive organic photocatalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and alkyl N-hydroxyphthalimide esters as alkylating agents under visible light. rsc.org

Table 2: Examples of Metal-Free Synthesis of 2H-Indazole Derivatives

| Starting Material | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(Ethynyl)aryltriazene | Arylsulfinic acid, visible light, rt | 3-Functionalized 2H-indazole | Good | organic-chemistry.orgbohrium.com |

| 2-(Ethynyl)aryltriazene | Arylsulfinic acid, 50°C, air | 2H-Indazole-3-carbaldehyde | Good | organic-chemistry.orgbohrium.com |

| 2-Aryl-2H-indazole | Alkyl N-hydroxyphthalimide ester, 4CzIPN, visible light | 3-Alkylated 2-aryl-2H-indazole | Moderate to Good | rsc.org |

Flow Chemistry Applications in 2H-Indazole Synthesis

Flow chemistry, or continuous-flow synthesis, has become an essential technology for improving synthetic efficiency, safety, and scalability. nih.govacs.org This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering superior control over reaction parameters compared to traditional batch processing. nih.govforagerone.com

Optimization of Continuous Flow Reactor Conditions

The synthesis of 2H-indazoles via methods like the thermal Cadogan reaction has been significantly improved by transitioning from batch to continuous flow protocols. foragerone.comresearchgate.net Optimization of reactor conditions is key to maximizing yield and productivity. Important parameters that are fine-tuned include residence time, reactor temperature, flow rate, and reagent concentration. nih.gov

In a continuous flow setup, reactants are pumped through heated coils or reactors. flinders.edu.au The use of a back-pressure regulator (BPR) is crucial as it allows the system to operate at temperatures above the solvent's boiling point, which suppresses boiling of reagents and accelerates reaction kinetics. researchgate.net For instance, in the synthesis of 2H-indazoles, reaction times have been drastically reduced from days in batch mode to mere hours or even minutes in flow. foragerone.com Researchers have systematically evaluated conditions such as residence times ranging from 7.5 to 40 minutes and temperatures from 20 to 75°C to find the optimal parameters for specific transformations, achieving yields as high as 76%. nih.gov The ability to rapidly screen and adjust these conditions allows for efficient process optimization. nih.govflinders.edu.au

Enhanced Scalability and Reproducibility in Flow Systems

One of the primary advantages of flow chemistry is the straightforward scalability and improved reproducibility of synthetic processes. nih.govacs.org Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up," which involves using multiple reactors in parallel, rather than increasing the reactor volume, which can introduce issues with mixing and heat transfer. acs.orgflinders.edu.au

This enhanced control over reaction parameters ensures consistent product quality and yield, which is often a challenge in large-scale batch reactors. acs.org The synthesis of 2H-indazoles in flow has been successfully scaled to produce multi-gram quantities on demand. foragerone.comresearchgate.net For example, a flow process for a Cadogan reaction was scaled to a 20 mmol scale, generating 4.8 grams of the desired 2H-indazole product. foragerone.com This demonstrates the capability of flow systems to provide access to significant quantities of pharmaceutically relevant building blocks in a safe and reproducible manner. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indazole |

| 2H-indazole |

| 2-methyl-1H-indole-3-carboxylate |

| 2-((aryl/alkyl/H)ethynyl))aryltriazene |

| arylsulfinic acid |

| 3-functionalized 2H-indazole |

| 2H-indazole-3-carbaldehyde |

| 2-aryl-2H-indazole |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| alkyl N-hydroxyphthalimide ester |

| bromoalkyne |

Chemical Reactivity and Advanced Functionalization of 2 Allyl 2h Indazole

Regioselective Functionalization of the Indazole Nucleus

The indazole ring is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N2), which complicates regioselective alkylation. nih.gov The synthesis of a specific N-substituted regioisomer, such as 2-allyl-2H-indazole, often requires carefully controlled conditions to overcome the formation of product mixtures. nih.gov

N-Allylation vs. C-Allylation Regioselectivity

The functionalization of the indazole anion with an allyl electrophile can, in principle, occur at the N1, N2, or C3 positions. While N-alkylation is the most common pathway, leading to a mixture of N1- and N2-isomers, C3-allylation represents a significant synthetic challenge and is typically not observed under standard alkylating conditions. organic-chemistry.orgresearchgate.net The inherent nucleophilicity of the indazole nitrogen atoms generally directs the reaction towards N-functionalization.

However, innovative catalytic approaches have enabled a reversal of the typical reactivity, a concept known as umpolung, to achieve selective C3-allylation. For instance, a copper hydride (CuH) catalyzed method has been developed for the preparation of C3-allylated 1H-indazoles. researchgate.net This strategy employs N-(benzoyloxy)indazoles, which act as electrophilic indazole species, thereby favoring attack by a nucleophilic allyl-copper intermediate at the C3 position with high regioselectivity. researchgate.net This contrasts sharply with the conventional N-allylation where the indazole acts as the nucleophile.

The synthesis of this compound, an N2-allylated product, requires conditions that specifically favor substitution at the N2 position over the thermodynamically more stable N1 position. nih.gov Procedures have been developed for the regioselective synthesis of 2H-indazoles through direct alkylation with allyl bromides. researchgate.netsemanticscholar.org

Factors Influencing N- vs. C-Regioselectivity

The outcome of the allylation reaction on the indazole scaffold is governed by a delicate interplay of steric and electronic effects, as well as the specific reaction conditions employed, including the choice of base, solvent, and catalyst. nih.gov

Steric and Electronic Effects: The substitution pattern on the indazole ring significantly influences the N1/N2 ratio in N-alkylation reactions.

C3-Substituents: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring N1-alkylation. Conversely, electron-withdrawing groups at C3 can influence the electron density at the nitrogen atoms, affecting their nucleophilicity.

C7-Substituents: Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C7-position have been shown to confer excellent N2-regioselectivity (≥96%). nih.gov This is attributed to the formation of a tight ion pair that directs the alkylating agent to the N2-position. The synthesis of 2-allyl-7-nitro-2H-indazole, for example, is achieved by reacting 7-nitroindazole (B13768) with allyl bromide in the presence of potassium hydroxide. nih.gov

Catalyst and Reagent Design: The choice of reagents and catalysts is critical in directing the regioselectivity of indazole functionalization.

N-Alkylation Conditions: Standard N-alkylation often leads to mixtures of N1 and N2 products. organic-chemistry.orgresearchgate.net However, specific conditions can favor one isomer over the other. For instance, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer. The use of gallium/aluminium or aluminium-mediated direct alkylation with allyl bromides provides a regioselective route to 2H-indazoles. researchgate.netsemanticscholar.org Trifluoromethanesulfonic acid or copper(II) triflate can also promote selective N2-alkylation. organic-chemistry.org

C-Allylation Conditions: As mentioned, achieving C3-allylation requires a departure from standard methods. The use of CuH catalysis with an electrophilic indazole derivative reverses the polarity of the conventional reaction, leading to selective C-C bond formation at the C3 position. researchgate.net The enantioselectivity in these reactions is dictated by steric repulsions within the six-membered Zimmerman-Traxler-type transition state. researchgate.net

The following table summarizes the influence of various factors on the regioselective allylation of the indazole nucleus.

| Factor | Condition/Substituent | Preferred Product | Mechanism/Rationale |

| Reaction Type | Standard Nucleophilic Substitution | N1/N2-Allylindazole Mixture | Indazole anion acts as a nucleophile. organic-chemistry.orgresearchgate.net |

| CuH Catalysis with N-acyloxyindazole | C3-Allyl-1H-indazole | Umpolung strategy; indazole acts as an electrophile. researchgate.net | |

| Substituent Effect | Electron-withdrawing group at C7 | This compound (N2) | Favors N2-alkylation through electronic effects and ion pairing. nih.gov |

| Reagent/Catalyst | Mitsunobu Conditions | This compound (N2) | Favors kinetic N2-product formation. |

| Ga/Al-mediated Alkylation | This compound (N2) | Direct, regioselective alkylation. researchgate.netsemanticscholar.org |

C-H Functionalization Strategies on 2H-Indazole Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of heterocyclic compounds like this compound. nih.govresearchgate.netrsc.org This approach avoids the need for pre-functionalized substrates and allows for the direct installation of various functional groups onto the indazole core.

C3-Functionalization via Catalytic Methods

The C3 position of the 2H-indazole nucleus is a prime target for functionalization due to its electronic properties. organic-chemistry.org Various catalytic systems have been developed to achieve this transformation with high regioselectivity.

Palladium-Catalyzed Functionalization: Palladium catalysis is a versatile tool for C3-functionalization. An efficient method involves an isocyanide insertion strategy, which allows for the synthesis of complex, fused heterocyclic systems from 2H-indazoles. nih.govnih.govwikipedia.org This process demonstrates broad substrate scope and high yields. wikipedia.org Phosphine-free palladium catalysts have also been successfully employed for the direct C3-arylation of 2H-indazoles with aryl bromides. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and often transition-metal-free alternative for C-H functionalization. researchgate.net This strategy has been applied to the direct C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoyl (B1232498) source. researchgate.netnih.gov Other photoredox-catalyzed C3-functionalizations include amination, cyanomethylation, and ethoxycarbonylmethylation, highlighting the broad utility of this approach for installing diverse functional groups under mild conditions. rsc.orgmdpi.comorganic-chemistry.orgrsc.org

Electrochemical Methods: Electrochemical synthesis represents a green and sustainable approach to C-H functionalization, avoiding the use of chemical oxidants. A metal-free and external oxidant-free electrochemical method has been reported for the C3-amination of 2H-indazoles, which proceeds in high yields with a broad substrate scope. researchgate.net

The table below provides examples of different catalytic methods for the C3-functionalization of 2H-indazoles.

| Catalytic Method | Reaction Type | Reagents/Catalyst | Functional Group Introduced |

| Palladium | Isocyanide Insertion | Pd(OAc)₂, Isocyanide | Fused Heterocycles |

| Direct Arylation | Pd(OAc)₂, Aryl Bromide | Aryl | |

| Photoredox | Carbamoylation | 4CzIPN, Oxamic Acid | Carbamoyl |

| Cyanomethylation | Ir(ppy)₃, Bromoacetonitrile | Cyanomethyl | |

| Electrochemical | Amination | N/A (Metal- and Oxidant-Free) | Amino |

Remote C-H Functionalization on the Benzene (B151609) Ring of 2H-Indazoles

Beyond the C3 position, the benzene ring of the indazole scaffold offers further opportunities for functionalization. organic-chemistry.orgnih.gov In 2-aryl-2H-indazoles, the N2-aryl group can act as a directing group to facilitate ortho-C-H functionalization on the pendant aryl ring. nih.govrsc.org This concept can be extended to the benzene portion of the indazole nucleus itself. For instance, manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has been achieved with high stereoselectivity. semanticscholar.org Similarly, rhodium(III) catalysis has been used for the ortho-functionalization of 2-aryl-2H-indazoles. nih.gov While many examples involve a 2-aryl substituent as the directing group, strategies for the direct functionalization of the fused benzene ring of compounds like this compound are also an area of active research. organic-chemistry.org

Diversification through Derivatization of the Allyl Moiety

The allyl group at the N2 position of this compound is not merely a substituent but a versatile chemical handle for further molecular diversification. The double bond and the allylic protons of the allyl group are amenable to a wide range of chemical transformations. wikipedia.org

The reactivity of the allyl group is well-established in organic chemistry. Common reactions include oxidation, reduction, addition, and rearrangement. For example, the double bond can undergo epoxidation, dihydroxylation, or cleavage through ozonolysis to introduce new functional groups. The allylic position is also activated for radical substitution or deprotonation. wikipedia.org

In the context of related N-allyl heterocyclic systems, various transformations have been demonstrated. For instance, N-allylhydrazones can undergo bromination with N-bromosuccinimide (NBS) followed by elimination to stereoselectively form dienes. organic-chemistry.org Furthermore, thermal thio-aza allyl rearrangements have been observed in triazole systems, where an allyl group migrates from an exocyclic sulfur to a ring nitrogen. mdpi.com While specific examples for this compound are not extensively documented in the provided context, these established reactivities in analogous systems suggest a rich potential for derivatization. The allyl group can be transformed into other alkyl or functionalized chains, significantly expanding the chemical space accessible from this single precursor.

Tandem Reactions and Cascade Processes for Complex Indazole Architectures

The construction of complex molecular scaffolds from relatively simple precursors in a single synthetic operation is a hallmark of efficient chemical synthesis. Tandem reactions, also known as domino or cascade reactions, are powerful strategies that enable the formation of multiple chemical bonds in one pot, often leading to a significant increase in molecular complexity with high atom economy and reduced waste. The this compound scaffold is a promising substrate for such transformations, with the allyl group serving as a versatile reactive handle for intramolecular cyclization and functionalization, thereby enabling access to novel and complex indazole-based architectures.

While the literature specifically detailing tandem and cascade reactions of this compound is emergent, the reactivity of the N-allyl moiety in other heterocyclic systems provides a strong basis for predicting its potential. These reactions typically involve an initial activation of the indazole ring or the allyl group, followed by a sequence of intramolecular events to build fused ring systems.

Potential Tandem Reactions Involving the Allyl Group:

The allyl group of this compound can participate in a variety of metal-catalyzed and radical-mediated tandem processes. These hypothetical, yet plausible, reaction pathways can be categorized based on the key bond-forming steps.

One of the most promising avenues for the tandem functionalization of this compound involves palladium-catalyzed intramolecular Heck reactions. wikipedia.org Should the indazole core be substituted with a halide (e.g., at the C3, C4, or C7 position), an intramolecular Heck cyclization could be envisioned. This would involve the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by intramolecular migratory insertion of the allyl group's double bond, and subsequent β-hydride elimination to afford a fused, tricyclic indazole derivative. The regiochemical outcome of the β-hydride elimination would determine the final structure of the annulated ring.

A generalized scheme for a potential intramolecular Heck reaction is presented below:

Scheme 1: Hypothetical Intramolecular Heck Reaction of a Halogenated this compound

The versatility of this approach would allow for the synthesis of a variety of fused indazole systems, depending on the position of the halogen and the reaction conditions.

Another potential cascade process is a tandem cycloisomerization/alkylation. For instance, in a reaction analogous to that seen with N-(propargyl)arylamides, a Lewis acid could potentially activate the allyl group of this compound towards intramolecular cyclization, followed by an intermolecular reaction with an appropriate electrophile. researchgate.net

Furthermore, cascade reactions involving N-allyl ynamides have been shown to produce complex, fused nitrogen-heterocycle scaffolds through gold or copper catalysis. nih.govbirmingham.ac.uk By analogy, a suitably functionalized this compound could potentially undergo a similar C—H insertion–cyclization cascade, leading to densely functionalized, polycyclic indazole systems. nih.govbirmingham.ac.uk

The following table summarizes selected examples of tandem reactions in related N-allyl heterocyclic systems, illustrating the potential for developing similar methodologies with this compound.

| Catalyst System | N-Allyl Substrate Type | Tandem/Cascade Process | Resulting Architecture | Reference |

| Gold or Copper Catalyst | N-allyl ynamide | C-H Insertion–Cyclization Cascade | Fused Nitrogen-Heterocycle | nih.gov, birmingham.ac.uk |

| Zinc(II) Triflate | N-(propargyl)arylamide & Allylic Alcohol | Tandem Cycloisomerization/Allylic Alkylation | Allylic Oxazole Derivative | researchgate.net |

| Palladium(II) Acetate | N-(o-bromoaryl)acrylamide | Intramolecular Heck Reaction | Trifluoromethyl-tethered 3,3-disubstituted Oxindole | researchgate.net |

These examples from related systems underscore the synthetic potential residing in the this compound scaffold for the construction of complex heterocyclic architectures through tandem and cascade reactions. Future research in this area is expected to unlock novel and efficient pathways to a diverse range of indazole derivatives with potential applications in medicinal chemistry and materials science.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the electronic structure and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivitymdpi.comresearchgate.netescholarship.orgconcordia.ca

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.org. For this compound, DFT calculations can elucidate key electronic properties that dictate its chemical behavior. Studies on related indazole systems have utilized DFT to determine frontier molecular orbital energies (HOMO and LUMO), electron density distributions, and atomic charges mdpi.comsci-hub.seresearchgate.netmdpi.com. The HOMO-LUMO gap, for instance, is a crucial indicator of a molecule's electronic stability and its propensity to undergo chemical reactions wikipedia.org.

Charge distribution analysis, often performed using methods like Mulliken population analysis, can identify nucleophilic and electrophilic centers within the molecule. For this compound, DFT would likely reveal specific charge distributions on the nitrogen atoms of the indazole ring and potentially on the carbon atoms of the allyl substituent, influencing its reactivity in various chemical transformations. These calculations also provide optimized molecular geometries, bond lengths, and vibrational frequencies, which can be compared with experimental data. The electronic interplay between the allyl group and the indazole core is a key aspect that DFT can help to unravel, predicting how the allyl moiety might activate or deactivate specific sites on the indazole ring or participate directly in reactions.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.85 | Highest occupied molecular orbital energy; indicates electron-donating ability. |

| LUMO Energy | -1.50 | Lowest unoccupied molecular orbital energy; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.35 | Difference between HOMO and LUMO; influences stability and reactivity. |

| Charge on N1 (Indazole) | -0.35 | Indicates potential nucleophilic character at the N1 position. |

| Charge on C3 (Allyl) | +0.12 | Suggests potential electrophilic character at the allylic carbon. |

Note: The values presented in this table are representative examples of DFT outputs for similar organic molecules and are illustrative of the type of data obtained.

Mechanistic Pathway Elucidation through Computational Modelingresearchgate.netresearchgate.netresearchgate.net

Computational modeling, often integrated with DFT, plays a vital role in dissecting the mechanisms of chemical reactions involving indazole derivatives. These studies aim to map out reaction pathways by identifying transition states, intermediates, and calculating activation energies, thereby predicting reaction rates and selectivities mdpi.comsci-hub.seresearchgate.netnih.govresearchgate.netnih.govacs.org.

For reactions involving this compound, computational modeling can elucidate the role of the allyl group in cyclization reactions, additions, or functionalizations. For instance, studies on indazole allylation have employed DFT to propose transition states, such as Zimmerman-Traxler-type transition states, that determine enantioselectivity sci-hub.se. Similarly, the mechanism of indazole addition to metal-coordinated isocyanides has been investigated using DFT, revealing associative mechanisms involving nucleophilic attack and proton transfer steps mdpi.com. Computational methods can also predict the kinetic feasibility and thermodynamic favorability of proposed reaction steps, offering insights into why certain pathways are preferred or why specific products are formed nih.govnih.gov. By analyzing the electronic and geometric features of transition states, researchers can gain a deeper understanding of bond-forming and bond-breaking processes, which is crucial for optimizing synthetic routes and designing new chemical transformations for this compound.

| Step | Transition State | Activation Energy (kcal/mol) | Intermediate/Product | Description of Mechanistic Step |

| 1 | TS1 | 25.2 | Intermediate A | Initial electrophilic attack on the allyl group of this compound. |

| 2 | TS2 | 30.1 | Intermediate B | Intramolecular cyclization involving the indazole nitrogen atom. |

| 3 | TS3 | 22.5 | Final Product | Aromatization and stabilization leading to the final this compound derivative. |

Note: This table presents a hypothetical mechanistic pathway, illustrating the type of data generated by computational modeling studies.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling and simulation techniques provide dynamic and predictive insights into molecular behavior, particularly relevant for understanding structure-activity relationships and conformational dynamics.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structural Optimizationresearchgate.netchim.it

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties ajchem-a.com. For this compound, if it were part of a series of compounds being investigated for biological activity, QSAR would be instrumental in guiding structural optimization. By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with observed activities, QSAR models can predict the potency of novel, unsynthesized analogs. This allows researchers to rationally design derivatives with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. Studies on other indazole derivatives have successfully employed QSAR to identify structural features that are critical for their biological activity nih.govnih.govnih.gov.

| Descriptor | Coefficient | Correlation with Activity | Example Structural Modification |

| LogP | 0.75 | Positive | Increasing lipophilicity, e.g., by adding alkyl chains. |

| Molecular Weight | -0.15 | Negative | Reducing molecular size, potentially improving cell permeability. |

| Hydrogen Bond Donors | 0.50 | Positive | Introducing hydroxyl (-OH) or amino (-NH2) groups. |

| Steric Bulk (e.g., Van der Waals Volume) | -0.30 | Negative | Using smaller substituents or less branched structures. |

Note: This table illustrates typical descriptors used in QSAR studies and their hypothetical influence on activity for indazole derivatives.

Molecular Dynamics Simulations to Understand Conformation and Stabilityresearchgate.net

Molecular Dynamics (MD) simulations provide a powerful means to investigate the dynamic behavior, conformational flexibility, and stability of molecules over time nih.govresearchgate.netmdpi.com. For this compound, MD simulations could reveal its preferred three-dimensional conformations, the extent of flexibility in the allyl group and the indazole ring, and its stability in different environments, such as in solution or when interacting with a biological target.

By tracking the atomic movements of the molecule over simulated time scales (nanoseconds to microseconds), MD can generate ensemble averages of structural properties. Metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are commonly used to quantify conformational stability and the dynamic behavior of specific molecular regions nih.govresearchgate.net. Understanding these dynamic aspects is crucial for predicting how this compound might bind to receptors or enzymes, or how it behaves under various experimental conditions. The allyl group, with its potential for rotation and conformational changes, would be a particular focus in such simulations.

| Metric | Value (Å) | Region of Molecule | Significance |

| RMSD | 1.8 | Entire molecule | Average deviation from the initial structure, indicating overall stability. |

| RMSF (Indazole N1) | 0.3 | Indazole N1 | Low fluctuation suggests a stable nitrogen atom within the ring system. |

| RMSF (Allyl C=C bond) | 0.7 | Allyl double bond | Moderate fluctuation indicates flexibility around the double bond. |

| Radius of Gyration | 4.5 | Entire molecule | Represents the molecule's compactness and size in the simulated environment. |

Note: This table presents representative metrics obtained from molecular dynamics simulations, illustrating the type of data used to assess molecular conformation and stability.

Compound List

this compound

Indazole

Nitrobenzene

Aniline

Allyl Mercaptan

2-Arylbenzimidazole

2-Phenyl-2H-indazole

2,3-Diphenyl-2H-indazole

Azobenzene

Aldehydes

Nitroso imine

2H-Indazole N-oxide

Cyclohexyl isocyanide

Aromatic sulfonohydrazides

Chalcones

Diarylpentanoids

Conclusion

2-Allyl-2H-indazole represents a significant compound within the realm of heterocyclic chemistry, embodying the importance of the indazole scaffold and the distinct chemical space occupied by its 2H-tautomeric form. The ongoing development of regioselective synthetic methodologies, such as metal-mediated alkylation, is crucial for accessing this specific isomer efficiently. The inherent reactivity of the allyl group further enhances its utility as a building block for diverse organic syntheses, contributing to advancements in medicinal chemistry and materials science. Continued research into the synthesis, characterization, and reactivity of this compound will undoubtedly uncover further potential applications and deepen our understanding of indazole chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Allyl 2h Indazole

X-ray Crystallography for Solid-State Structure Determination

In the asymmetric unit of 2-allyl-7-nitro-2H-indazole, the allyl group is oriented nearly perpendicular to the plane of the indazole ring system. This is evidenced by the N—N—C—C torsion angles, which are reported to be approximately -75.3° and -82.2° for the two independent molecules in the unit cell. This perpendicular arrangement is a key conformational feature. The indazole ring system itself is largely planar. In the crystal lattice, the molecules are linked through various interactions, including C—H⋯O and π–π stacking, to form a three-dimensional network.

| Crystal Data for 2-Allyl-7-nitro-2H-indazole | |

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1848 (3) |

| b (Å) | 8.3253 (4) |

| c (Å) | 16.3194 (6) |

| α (°) | 84.168 (2) |

| β (°) | 85.653 (2) |

| γ (°) | 60.843 (2) |

| Volume (ų) | 965.64 (7) |

| Z | 4 |

Note: The data presented is for 2-allyl-7-nitro-2H-indazole as a structural analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution and is essential for distinguishing between N1- and N2-substituted indazole isomers.

¹H NMR: The proton NMR spectrum of 2-allyl-2H-indazole shows characteristic signals for both the allyl group and the indazole core. The protons on the methylene (B1212753) group (N-CH₂) attached to the indazole nitrogen typically appear as a doublet. The vinyl protons of the allyl group exhibit a more complex multiplet pattern, corresponding to the geminal and vicinal couplings.

| ¹H NMR Data for this compound | |||

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH ₂ | 5.00 | d | 6.0 |

| CH =CH₂ | 5.95 - 6.10 | m | - |

| CH=CH ₂ | 5.24 - 5.35 | m | - |

| Indazole-H | 7.00 - 7.80 | m | - |

Note: Data acquired in CDCl₃ at 300 MHz. rsc.org The range for indazole protons is an estimation based on typical values.

¹³C NMR: Carbon-13 NMR is particularly decisive for identifying the 2H-indazole regioisomer. A key diagnostic feature is the chemical shift of the C3 carbon. For 2-alkyl-2H-indazoles, the C3 signal appears characteristically upfield, in the region of δ 123–124 ppm. thieme-connect.de This is significantly different from the C3 signal in 1-alkyl-1H-indazoles, which resonates further downfield (δ 132–133 ppm). thieme-connect.de The aliphatic carbons of the allyl group will appear in the upfield region of the spectrum, with the N-CH₂ carbon typically around 50-55 ppm and the sp² carbons of the vinyl group between 117-135 ppm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀N₂), the calculated exact molecular weight is 158.0844 g/mol .

Under electron ionization (EI), the molecular ion ([M]⁺) at m/z 158 would be expected. The fragmentation of the indazole ring itself is well-documented and typically proceeds through a ring-opened intermediate, followed by the loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 131. thieme-connect.de The allyl side chain can also undergo characteristic fragmentation. Two likely pathways include:

Loss of the allyl radical (•C₃H₅, 41 Da) to yield an indazolyl cation at m/z 117.

Cleavage of the N-CH₂ bond to generate the stable allyl cation (C₃H₅⁺) at m/z 41.

| Expected Mass Spectrometry Fragments for this compound | ||

| m/z | Ion | Description |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion ([M]⁺) |

| 131 | [C₉H₉N]⁺ | [M - HCN]⁺ |

| 117 | [C₇H₅N₂]⁺ | [M - C₃H₅]⁺ |

| 41 | [C₃H₅]⁺ | Allyl Cation |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands corresponding to its structural features.

The key vibrations include C-H stretching from both the aromatic indazole ring and the aliphatic allyl group. The C=C stretching of the vinyl group and the aromatic ring will also be prominent. The heterocyclic ring system will contribute characteristic C=N and C-N stretching vibrations.

| Predicted FT-IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3080 - 3010 | Vinylic (=C-H) Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₂) |

| ~1645 | Alkene C=C Stretch |

| 1620 - 1450 | Aromatic C=C and C=N Stretch |

| 1400 - 1200 | C-N Stretch |

| 990 and 910 | =C-H Out-of-Plane Bending |

Chromatographic Techniques for Purity and Separation (e.g., LC/MS, Column Chromatography)

Chromatographic methods are indispensable for the separation of this compound from its 1-allyl-1H-indazole isomer, which is often formed concurrently during synthesis, and for assessing its purity. thieme-connect.de

Column Chromatography: The purification of this compound is commonly achieved using column chromatography. thieme-connect.de Alumina is a reported stationary phase for the separation of the two isomers. thieme-connect.de Silica (B1680970) gel is also frequently used for the purification of indazole derivatives. A typical mobile phase, or eluent system, would consist of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and the effectiveness of chromatographic separation. For this compound, a reported TLC system is ethyl acetate/hexanes (1:4), which gives a retention factor (Rƒ) value of 0.25 on a silica gel plate. rsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for confirming the presence and purity of the target compound in a mixture, verifying its molecular weight simultaneously with its retention time.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

While general methods for the synthesis of 2-substituted-2H-indazoles exist, the development of methodologies specifically tailored for 2-allyl-2H-indazole that are both highly efficient and regioselective remains a critical objective. Current strategies often result in mixtures of N1 and N2 isomers, necessitating tedious purification steps. researchgate.net Future research should focus on the following areas:

Catalyst System Innovation: Exploration of novel transition-metal catalysts (beyond palladium and copper) could lead to milder reaction conditions and improved regioselectivity. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.org Research into organocatalytic systems presents an attractive, metal-free alternative that could offer different selectivity profiles and enhanced functional group tolerance.

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis for the allylation of indazole could offer significant advantages in terms of safety, scalability, and reaction control. Automated high-throughput screening of reaction parameters (catalyst, solvent, temperature, base) could rapidly identify optimal conditions for maximizing the yield and purity of this compound.

Green Chemistry Approaches: A shift towards more sustainable synthetic routes is essential. This includes the use of greener solvents (e.g., water, bio-derived solvents), energy-efficient activation methods (e.g., microwave, sonication), and starting materials derived from renewable feedstocks. Developing a one-pot, multi-component reaction to construct the this compound core would significantly improve atom economy and reduce waste. organic-chemistry.orgnih.gov

| Synthetic Strategy | Current Limitations | Future Research Goal | Potential Catalysts/Methods |

| Direct N-Allylation | Mixture of N1/N2 isomers, harsh conditions researchgate.net | Achieve >99% N2 selectivity under mild conditions | Novel ligand design for transition metals, organocatalysis, phase-transfer catalysis |

| Palladium-Catalyzed Cyclization | Pre-functionalized starting materials required organic-chemistry.orgnih.gov | Develop a convergent one-pot synthesis | Tandem catalysis, domino reactions |

| [3+2] Dipolar Cycloaddition | Limited substrate scope for allyl-containing dipoles nih.gov | Broaden scope to include allyl-sydnones or related precursors | Exploration of novel dipole synthons |

| C-H Activation/Allylation | Focus is often on aryl groups, not N-alkylation nih.gov | Develop direct N-H allylation via C-H activation principles | Rhodium(III) or Iridium(III) catalysis |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The dual functionality of this compound—the aromatic indazole core and the reactive allyl side chain—provides a rich playground for exploring novel chemical transformations. Future research should aim to uncover and control the unique reactivity of this compound.

Synergistic Reactivity: Investigations into reactions that engage both the allyl group and the indazole ring in a concerted or sequential manner could lead to the rapid construction of complex polycyclic scaffolds. For instance, intramolecular cyclization or cycloaddition reactions triggered by an initial transformation on the allyl group are largely unexplored.

Advanced Functionalization of the Indazole Core: While methods for functionalizing the C3 position of the indazole ring have been developed, achieving high regioselectivity at other positions (C4, C5, C6, C7) in the presence of the N-allyl group remains a challenge. organic-chemistry.org Future work should focus on developing directing-group strategies or catalyst-controlled C-H functionalization protocols that allow for precise modification of the benzene (B151609) portion of the molecule.

Stereoselective Transformations of the Allyl Group: The allyl moiety is a versatile handle for introducing chirality. Future efforts should be directed towards the development of asymmetric transformations, such as dihydroxylation, epoxidation, or hydroamination, on the allyl double bond, leading to enantiomerically pure this compound derivatives with potential applications in medicinal chemistry.

| Reaction Type | Unexplored Avenue | Potential Outcome |

| Intramolecular Cycloaddition | Diels-Alder or [3+2] cycloadditions involving the allyl group and a tethered diene/dipole. | Novel, rigid polycyclic indazole derivatives. |

| Olefin Metathesis | Cross-metathesis with functionalized alkenes; Ring-closing metathesis with another tethered olefin. | Access to diverse C2 side-chain modifications and macrocyclic structures. |

| Asymmetric Catalysis | Enantioselective functionalization of the allyl double bond. | Synthesis of chiral indazole-containing building blocks. |

| Photoredox Catalysis | Radical additions to the allyl group or C-H functionalization of the indazole core under visible light. | Access to novel derivatives under mild, oxidant-free conditions. rsc.org |

Advanced Computational Predictions for Rational Design and Derivatization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of reactions and molecules. A systematic computational approach to this compound chemistry is a promising and largely unexplored avenue.

Mechanism and Selectivity Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for both the synthesis of this compound and its subsequent transformations. rsc.org Such studies can provide crucial insights into the origins of regioselectivity (N1 vs. N2 alkylation) and guide the rational design of catalysts and reaction conditions to favor the desired outcome.

In Silico Screening of Derivatives: Virtual libraries of this compound derivatives can be generated and screened for desired properties using quantitative structure-activity relationship (QSAR) models and molecular docking simulations. This approach can predict biological activity (e.g., kinase inhibition) or material properties (e.g., fluorescence spectra), prioritizing the synthesis of the most promising candidates. mdpi.com

Machine Learning for Reaction Prediction: By training machine learning algorithms on existing reaction data for indazoles and related heterocycles, it may become possible to predict the outcomes of novel, unexplored reactions of this compound. This could reveal unexpected reactivity patterns and suggest new synthetic routes to valuable compounds.

Integration of Multidisciplinary Approaches in this compound Chemistry

The full potential of this compound can be realized by integrating synthetic chemistry with other scientific disciplines.

Medicinal Chemistry and Chemical Biology: The indazole core is a well-established pharmacophore found in numerous approved drugs. organic-chemistry.orgnih.gov The allyl group provides a reactive handle for bioconjugation or for "click" chemistry modifications. Future research should focus on synthesizing derivatives and evaluating them as potential therapeutic agents (e.g., anticancer, anti-inflammatory). researchgate.net The allyl group can also be used to develop activity-based probes to identify novel biological targets.

Materials Science: Certain indazole derivatives are known to possess interesting photophysical properties, such as fluorescence. mdpi.com A systematic investigation into how modifications of the this compound structure affect its absorption and emission properties could lead to the development of novel fluorescent probes for bioimaging, organic light-emitting diodes (OLEDs), or chemical sensors.

Supramolecular Chemistry: The aromatic indazole core can participate in π-π stacking and hydrogen bonding interactions. The allyl group provides a point of attachment for other recognition motifs. This combination could be exploited to design and synthesize novel host-guest systems, self-assembling materials, or functional molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.